6-Bromo-3-(difluoromethylthio)indole
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Overview
Description
6-Bromo-3-(difluoromethylthio)indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of bromine and difluoromethylthio groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(difluoromethylthio)indole typically involves the bromination of 3-(difluoromethylthio)indole. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 6-position of the indole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the difluoromethylthio group can yield thiol or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indole derivatives
- Sulfoxides and sulfones
- Reduced thiol derivatives
Scientific Research Applications
6-Bromo-3-(difluoromethylthio)indole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in the study of indole-based biological activities, including antiviral, anticancer, and antimicrobial properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and natural product analogs
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethylthio)indole involves its interaction with specific molecular targets. The bromine and difluoromethylthio groups enhance its binding affinity to various receptors and enzymes. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
- 6-Bromoindole
- 3-(Difluoromethylthio)indole
- 6-Chloro-3-(difluoromethylthio)indole
Comparison: 6-Bromo-3-(difluoromethylthio)indole is unique due to the presence of both bromine and difluoromethylthio groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C9H6BrF2NS |
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Molecular Weight |
278.12 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2NS/c10-5-1-2-6-7(3-5)13-4-8(6)14-9(11)12/h1-4,9,13H |
InChI Key |
OBQHWLSQWYDLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2SC(F)F |
Origin of Product |
United States |
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